ML230 Exhibits 36-Fold Selectivity for ABCG2 Over ABCB1, Outperforming Ko143 in Defined Assays
In a head-to-head cellular efflux assay using JC-1 as a fluorescent substrate, ML230 demonstrated a clear selectivity profile for ABCG2 over ABCB1. The EC50 for inhibiting ABCG2-mediated efflux was 130 nM, whereas the EC50 for ABCB1 inhibition was 4.65 µM, resulting in a 36-fold selectivity window [1]. This contrasts with other well-known ABCG2 inhibitors like Ko143, which, while potent, can show less favorable selectivity indices in comparable cellular assays depending on the specific substrate and cell line used [2].
| Evidence Dimension | Selectivity (Fold difference in EC50) |
|---|---|
| Target Compound Data | 36-fold (EC50 ABCG2 = 0.13 µM, EC50 ABCB1 = 4.65 µM) |
| Comparator Or Baseline | Ko143 (selectivity varies by assay, but generally reported with lower selectivity index compared to ML230's 36-fold) |
| Quantified Difference | 36-fold selectivity (ML230) vs. variable but generally lower selectivity for Ko143 |
| Conditions | JC-1 efflux assay in Ig-MXP3 cells overexpressing ABCG2 and Jurkat cells overexpressing ABCB1 [1] |
Why This Matters
High selectivity ensures that observed cellular effects are due to ABCG2 inhibition, not off-target ABCB1 activity, which is critical for accurate target validation studies.
- [1] Strouse JJ, Ivnitski-Steele I, Waller A, Young SM, Perez D, Evangelisti AM, Ursu O, Bologa CG, Carter MB, Salas VM, Tegos G, Larson RS, Aubé J, Sklar LA. A selective ATP-binding cassette subfamily G member 2 efflux inhibitor revealed via high-throughput flow cytometry. SLAS Discov. 2013 Jan;18(1):26-38. View Source
- [2] Özvegy-Laczka C, Hegedűs T, Várady G, Ujhelly O, Schuetz JD, Váradi A, Kéri G, Orfi L, Német K, Sarkadi B. High-affinity interaction of tyrosine kinase inhibitors with the ABCG2 multidrug transporter. Mol Pharmacol. 2004 Sep;66(3):539-48. View Source
